Briciclib

Content Navigation

Researchers face poor solubility and formulation challenges with legacy eIF4E inhibitors like ON-013100 or 4EGI-1. Briciclib, a water-soluble disodium phosphate prodrug, directly resolves these bottlenecks.

- IV-compatible phosphate prodrug circumvents complex excipients for systemic administration in tumor xenograft models.

- Low-nanomolar GI50 (9.8-12.2 nM) ensures potent, clean target engagement with minimal off-target effects.

- Validated synergy with mAbs drives >85% tumor reduction; ideal benchmark for combination immunotherapy studies.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

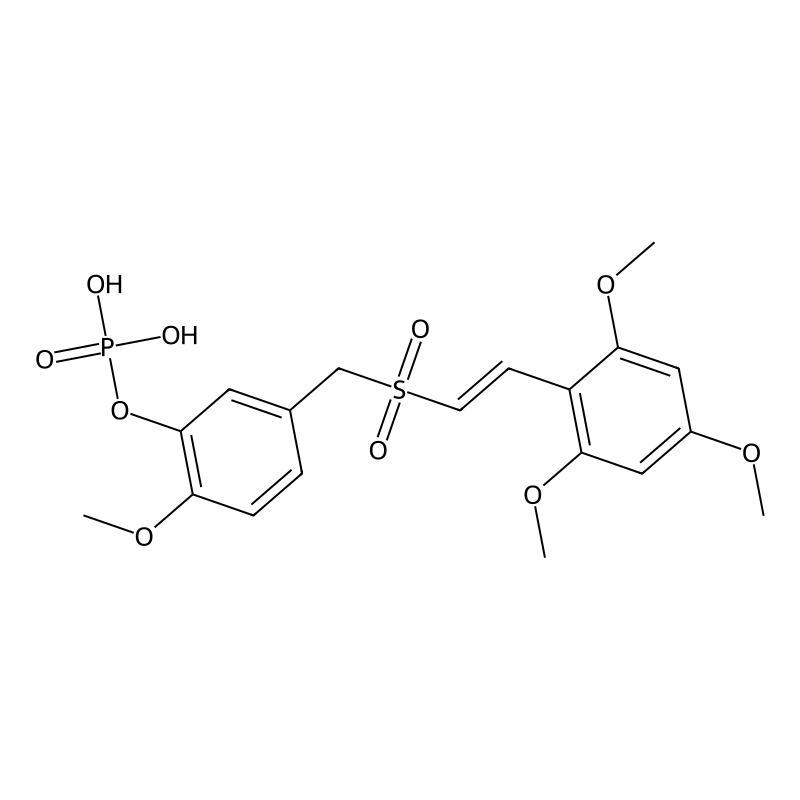

Briciclib (CAS 865783-99-9) is a highly water-soluble benzyl styryl sulfone analog and the disodium phosphate ester prodrug of ON-013100. Designed to overcome the formulation limitations of its parent molecule, Briciclib functions as a potent, non-ATP-competitive inhibitor of eukaryotic translation initiation factor 4E (eIF4E). By directly binding to eIF4E, it blocks the cap-dependent translation of oncogenic mRNAs, leading to the rapid depletion of critical survival proteins such as cyclin D1, c-Myc, and Mcl-1[1]. For procurement professionals and lead researchers, Briciclib represents a critical material selection when in vivo intravenous (IV) dosing compatibility and low-nanomolar target engagement are required, outperforming older, poorly soluble translation inhibitors[2].

Research Fit

References

- [1] Prasad, A., et al. 'Combined administration of rituximab and on 013105 induces apoptosis in mantle cell lymphoma cells and reduces tumor burden in a mouse model of mantle cell lymphoma.' Clin Cancer Res. 19(1):85-95 (2013).

- [2] Jasani, N., et al. 'Potent anticancer activity of an orally bioavailable small molecule, ON 013100, and its water soluble derivative, briciclib, a clinical-stage eIF4E-targeted agent.' Cancer Res. 75(15 Suppl), 1649 (2015).

Substituting Briciclib with its parent compound (ON-013100) or legacy eIF4E inhibitors like 4EGI-1 introduces severe processability and performance bottlenecks. ON-013100 possesses poor aqueous solubility, necessitating complex, specialized excipients for oral bioavailability that complicate standardized in vivo intravenous (IV) infusion protocols [1]. Conversely, legacy disruptors like 4EGI-1 require micromolar concentrations to achieve target inhibition, which drastically increases the required material volume per assay and introduces solvent-induced cytotoxicity . Procuring Briciclib resolves these issues by delivering a highly soluble phosphate prodrug that converts systemically to the active moiety, ensuring nanomolar potency without the formulation hurdles of generic analogs.

Substitution Risk

Aqueous Solubility & IV Formulation

The primary procurement advantage of Briciclib over its parent compound, ON-013100, lies in its engineered aqueous solubility. As a phosphate ester prodrug, Briciclib bypasses the lipophilic limitations of the benzyl styryl sulfone core, allowing for direct integration into aqueous intravenous (IV) delivery systems without requiring harsh organic solvents or complex oral bioavailability enhancers [1].

| Evidence Dimension | Formulation processability and aqueous solubility |

| Target Compound Data | Briciclib (Water-soluble disodium phosphate ester, highly compatible with standard aqueous IV infusion) |

| Comparator Or Baseline | ON-013100 (Poorly water-soluble, requires specialized oral formulation technology) |

| Quantified Difference | Briciclib eliminates the need for complex lipid/solvent excipients required by the parent compound for systemic delivery. |

| Conditions | In vivo pharmacokinetic formulation and IV administration models |

Enables researchers to perform reliable, dose-escalating intravenous xenograft studies without solvent-induced artifacts.

Anti-Proliferative Potency vs. Legacy Inhibitors

When selecting an eIF4E inhibitor for in vitro screening, Briciclib offers a massive potency upgrade over standard legacy inhibitors like 4EGI-1. Briciclib demonstrates growth inhibition (GI50) in the low nanomolar range across multiple aggressive cancer cell lines, whereas 4EGI-1 operates in the micromolar range with a KD of 25 µM. This translates to a roughly 1,000-fold increase in functional potency[1].

| Evidence Dimension | Growth Inhibition (GI50) and Target Affinity |

| Target Compound Data | Briciclib (GI50 = 9.8 - 12.2 nM in MCL, breast, gastric, and esophageal lines) |

| Comparator Or Baseline | 4EGI-1 (KD = 25 µM for eIF4E binding) |

| Quantified Difference | Briciclib achieves target-driven anti-proliferative effects at >1,000x lower concentrations than 4EGI-1. |

| Conditions | In vitro cell viability assays (e.g., JEKO-1, MINO, MCF7) and binding affinity models |

Drastically reduces the mass of compound required per experiment and minimizes the risk of off-target micromolar toxicity.

Combination Therapy Synergy

Briciclib is highly validated as a combination agent in preclinical models. In mouse xenograft models of mantle cell lymphoma (MCL), co-administration of Briciclib with the CD20 antibody rituximab yielded a synergistic reduction in tumor volume compared to monotherapy. While Briciclib alone reduced tumor volume by 46-80% depending on the dosing schedule, the combination regimen achieved a >85% decrease in tumor volume without systemic toxicities or body weight loss[1].

| Evidence Dimension | In vivo tumor volume reduction |

| Target Compound Data | Briciclib + Rituximab combination (>85% reduction in tumor volume) |

| Comparator Or Baseline | Briciclib monotherapy (46-80% reduction) |

| Quantified Difference | The combination therapy provides a synergistic >85% reduction, outperforming the maximum efficacy of the monotherapy baseline. |

| Conditions | CB17/SCID mice implanted subcutaneously with Z138C MCL cells, monitored for 28 days |

Justifies the procurement of Briciclib as a premium benchmark compound for evaluating novel combination regimens in refractory lymphomas.

IV Xenograft Models for Hematological Malignancies

Due to its engineered aqueous solubility as a phosphate prodrug, Briciclib is the optimal choice for in vivo studies requiring systemic intravenous administration. It directly bypasses the formulation hurdles of its parent compound, ON-013100 [2], making it highly suitable for evaluating tumor burden reduction in mantle cell lymphoma (MCL) models [1].

eIF4E Translation Initiation Assays

With its low-nanomolar potency (GI50 = 9.8 - 12.2 nM), Briciclib is ideal for in vitro mechanistic studies targeting cap-dependent translation. It allows researchers to cleanly knock down the expression of cyclin D1, c-Myc, and Mcl-1 without the confounding solvent toxicity or off-target effects associated with micromolar legacy inhibitors[2].

Preclinical Combination Therapy Screening

Briciclib's proven synergy with monoclonal antibodies makes it a critical benchmark compound for combination therapy research. Procurement for this application ensures access to a validated agent that can drive >85% tumor reduction in xenograft models, providing a robust baseline for testing next-generation immunotherapies or targeted kinase inhibitors[1].

Application Fit Matrix

References

- [1] Prasad, A., et al. 'Combined administration of rituximab and on 013105 induces apoptosis in mantle cell lymphoma cells and reduces tumor burden in a mouse model of mantle cell lymphoma.' Clin Cancer Res. 19(1):85-95 (2013).

- [2] Jasani, N., et al. 'Potent anticancer activity of an orally bioavailable small molecule, ON 013100, and its water soluble derivative, briciclib, a clinical-stage eIF4E-targeted agent.' Cancer Res. 75(15 Suppl), 1649 (2015).

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

KEGG Target based Classification of Drugs

Signaling molecules

Translation factor

EIF4E [HSA:1977] [KO:K03259]

Other CAS

Wikipedia

Explore Compound Types